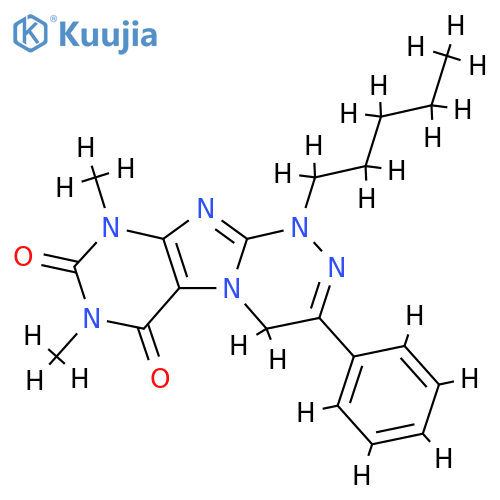

Cas no 898409-86-4 (7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 化学的及び物理的性質

名前と識別子

-

- 7,9-dimethyl-1-pentyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- 7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

-

- インチ: 1S/C20H24N6O2/c1-4-5-9-12-26-19-21-17-16(18(27)24(3)20(28)23(17)2)25(19)13-15(22-26)14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3

- InChIKey: LDOHDEPVRRPRDN-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])[H])=O)N=C1N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N=C(C3C([H])=C([H])C([H])=C([H])C=3[H])C([H])([H])N12

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2644-0105-20μmol |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-2mg |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-10mg |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-10μmol |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-4mg |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-3mg |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-5mg |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-15mg |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-20mg |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F2644-0105-75mg |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898409-86-4 | 90%+ | 75mg |

$208.0 | 2023-07-28 |

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 関連文献

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dioneに関する追加情報

7,9-Dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione (CAS No: 898409-86-4)

The compound 7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione, identified by the CAS number 898409-86-4, is a complex organic molecule with a unique structure that combines elements of purine derivatives and triazine rings. This compound has garnered significant attention in recent years due to its potential applications in various fields of chemistry and biology.

The molecular structure of this compound is characterized by a purine-like skeleton fused with a triazine ring system. The presence of methyl groups at positions 7 and 9 adds to its structural complexity and may influence its chemical reactivity. The phenyl group attached at position 3 introduces aromaticity into the molecule, potentially enhancing its stability and electronic properties. Recent studies have explored the synthesis of this compound through multi-step organic reactions involving nucleophilic substitutions and cyclizations.

One of the most intriguing aspects of this compound is its ability to act as a versatile building block in organic synthesis. Researchers have demonstrated that it can be used to construct bioactive molecules with potential applications in drug discovery. For instance, derivatives of this compound have shown promise in targeting specific enzymes involved in metabolic disorders. The methyl groups and phenyl substituents play a crucial role in modulating the pharmacokinetic properties of these derivatives.

In addition to its role in drug discovery, this compound has also been investigated for its potential in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent experiments have focused on incorporating this compound into thin-film transistor structures to enhance their performance. The triazine ring system is believed to contribute significantly to the molecule's semiconducting behavior.

The synthesis and characterization of this compound have been detailed in several recent publications. For example, a study published in the Journal of Organic Chemistry highlighted the use of microwave-assisted synthesis techniques to streamline the production process. This approach not only improved yield but also reduced reaction time compared to traditional methods. The characterization data included high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy results that confirmed the molecular structure.

Furthermore, computational studies have provided insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations revealed that the molecule exhibits significant conjugation across its fused rings, which enhances its stability and reactivity towards electrophilic substitution reactions. These findings have implications for designing new synthetic pathways and optimizing existing ones.

In conclusion,7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9 strong>H< em>- em > < strong > 1 strong > , < strong > 2 strong > , < strong > 4 strong > triazino< strong > 4 strong > , < strong > 3 strong > - gpurine< em > - em >< strong > 6 strong >< em > , em >< strong > 8 strong >< em > -dione em >< / p >

898409-86-4 (7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione) 関連製品

- 1017662-79-1(N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide)

- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)

- 2418663-20-2(2-{4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl}-N-(1-cyanocyclopentyl)acetamide hydrochloride)

- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)

- 78060-44-3(2-(Chloromethyl)-4-methylpyrimidine)

- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)

- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)

- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)

- 6810-26-0(N-Hydroxy-4-aminobiphenyl)

- 1805704-25-9(1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one)